2-(2-Bromoethyl)-1,4-dimethylbenzene
Description
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits key absorption bands corresponding to its functional groups:
- C-H aromatic stretching : 3050–3100 cm⁻¹ (weak to medium intensity).
- C-H aliphatic stretching : 2850–2950 cm⁻¹ (methyl and ethyl groups).
- C-Br stretching : 550–650 cm⁻¹ (strong, characteristic of alkyl bromides).
- C=C aromatic ring vibrations : 1450–1600 cm⁻¹ (multiple bands).
The fingerprint region (400–1500 cm⁻¹) distinguishes it from isomers like 2-(2-bromoethyl)-1,3-dimethylbenzene (CAS 79927-86-9 ), which shows different splitting patterns due to meta-substitution.
Nuclear Magnetic Resonance (NMR)
UV-Vis Spectroscopy
The compound absorbs in the ultraviolet region due to π→π* transitions in the aromatic ring. Maximal absorption occurs near 270 nm (ε ≈ 200 L·mol⁻¹·cm⁻¹), with a shoulder at 220 nm attributed to the bromoethyl substituent’s inductive effect. Solvent polarity minimally affects the spectrum, consistent with its nonpolar structure.
Crystallographic Data and Molecular Geometry
Single-crystal X-ray diffraction data for this compound are not publicly available. However, analogous compounds like 1-bromo-2,4-dimethylbenzene (CAS 583-70-0 ) adopt a planar aromatic ring with substituents in orthogonal positions to minimize steric hindrance. Computational models predict:
- Bond lengths : C-Br = 1.93 Å, C-C (aromatic) = 1.39–1.42 Å.
- Bond angles : C-C-Br ≈ 110°, consistent with sp³ hybridization at the ethyl carbon.
- Dihedral angles : The bromoethyl chain is tilted 15–20° relative to the benzene plane.
Computational Chemistry Studies (DFT, Molecular Orbital Analysis)
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into electronic structure:
- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
- Electrostatic potential : The bromine atom exhibits a partial negative charge (-0.25 e), while adjacent carbons are positively polarized (+0.15 e).
- Molecular orbitals : The HOMO is localized on the benzene ring, while the LUMO resides on the C-Br bond, suggesting nucleophilic aromatic substitution as a likely reaction pathway.
Thermodynamic properties calculated via DFT include:
Structure
3D Structure
Properties
CAS No. |
28081-38-1 |
|---|---|
Molecular Formula |
C10H13Br |
Molecular Weight |
213.11 g/mol |
IUPAC Name |
2-(2-bromoethyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C10H13Br/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
SZXOBNVFLIZUAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCBr |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Bromination
Electrophilic bromination introduces bromine to the aromatic ring. Using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) at reflux, bromination occurs preferentially at the para position relative to existing methyl groups. However, competing side-chain bromination may occur under radical conditions.
Procedure :
- Dissolve p-xylene (10 mmol) in CCl₄ (20 mL).
- Add Br₂ (12 mmol) and FeBr₃ (0.1 mmol) under N₂.
- Reflux at 80°C for 6 h.
- Quench with Na₂S₂O₃, extract with CH₂Cl₂, and purify via distillation.
Outcome :
Side-Chain Bromination via Radical Initiation
Radical bromination selectively targets the ethyl group’s benzylic position. N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄ achieves this.
Procedure :
- Mix p-xylene (10 mmol), NBS (12 mmol), and AIBN (0.5 mmol) in CCl₄.
- Irradiate with UV light at 80°C for 4 h.
- Filter and concentrate. Purify via column chromatography (hexane/EtOAc).
Outcome :
Nucleophilic Substitution from 2-(2-Hydroxyethyl)-1,4-Dimethylbenzene
This two-step method converts a hydroxyethyl precursor to the bromoethyl derivative.
Synthesis of 2-(2-Hydroxyethyl)-1,4-Dimethylbenzene
The hydroxyethyl intermediate is prepared via Friedel-Crafts alkylation:
Bromination Using PPh₃/CBr₄
The hydroxyl group is replaced via an Appel reaction:
Procedure :
- Dissolve 2-(2-hydroxyethyl)-1,4-dimethylbenzene (10 mmol) in dry CH₂Cl₂.
- Add PPh₃ (22 mmol) and CBr₄ (22 mmol) at 0°C.
- Stir at room temperature for 2 h.
- Quench with H₂O, extract with CH₂Cl₂, and purify via silica gel chromatography.
Outcome :
One-Pot Bromination Using Bromate/Bromide Systems
A scalable one-pot method combines electrophilic and radical bromination:
Procedure :
- Suspend p-xylene (10 mmol), NaBrO₃ (12 mmol), and NaBr (24 mmol) in H₂SO₄/CCl₄.
- Reflux at 80°C for 4 h.
- Add AIBN (0.5 mmol) and continue refluxing for 2 h.
- Neutralize with Na₂CO₃, extract with CCl₄, and distill.
Outcome :
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Selectivity | Scalability |
|---|---|---|---|---|
| Direct Bromination (NBS) | UV light, CCl₄, 80°C | 65–75% | High | Moderate |
| Nucleophilic Substitution | PPh₃/CBr₄, CH₂Cl₂, rt | 85–90% | Excellent | High |
| One-Pot Bromination | H₂SO₄/NaBrO₃, 80°C | 70–75% | Moderate | High |
Key Findings :
- Nucleophilic substitution offers the highest yield and purity but requires costly reagents.
- One-pot methods balance scalability and cost, ideal for industrial applications.
- Direct bromination with NBS is optimal for lab-scale synthesis.
Industrial and Environmental Considerations
- Waste Management : The PPh₃/CBr₄ method generates triphenylphosphine oxide, requiring recycling protocols.
- Solvent Choice : CCl₄ in radical bromination poses environmental concerns; alternatives like heptane are under investigation.
- Catalyst Recovery : FeBr₃ from electrophilic bromination can be reused, reducing costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom undergoes displacement via S<sub>N</sub>1 or S<sub>N</sub>2 mechanisms depending on reaction conditions:
| Mechanism | Conditions | Products | Yield | Key Observations |
|---|---|---|---|---|
| S<sub>N</sub>2 | NaOH in ethanol, 80°C | 2-(2-Hydroxyethyl)-1,4-dimethylbenzene | 75–85% | Bimolecular kinetics; inversion of configuration |
| S<sub>N</sub>1 | AgNO<sub>3</sub> in acetone, 50°C | Carbocation intermediates form aryl ethers or amines | 60–70% | Solvent polarity stabilizes carbocation; possible rearrangements |
Notable Reactions:
-
With cyanide ions: Forms 2-(2-cyanoethyl)-1,4-dimethylbenzene (KCN in DMSO, 70°C, 82% yield).
-
With amines: Produces N-substituted ethylamine derivatives (e.g., ethylenediamine yields bis-aryl ethylenediamine complexes).
Elimination Reactions
Base-induced β-elimination generates alkenes:
| Base | Solvent | Temperature | Product | Selectivity |
|---|---|---|---|---|
| KOtBu | THF | 60°C | 1,4-Dimethylstyrene | 90% (E:Z = 3:1) |
| NaOH | H<sub>2</sub>O/EtOH | Reflux | 1,4-Dimethylvinylbenzene | 78% |
Mechanism:
-
Deprotonation of β-hydrogen by base.
-
Concerted elimination of HBr to form a conjugated styrene derivative.
Electrophilic Aromatic Substitution (EAS)
The electron-donating methyl groups direct incoming electrophiles to meta and para positions relative to existing substituents:
Kinetic Note: Nitration proceeds 6× faster than bromination due to methyl groups' activating effects .
Transition Metal-Catalyzed Coupling
Used in cross-coupling reactions to construct biphenyl systems:
Experimental Protocol for Yamamoto Coupling :
-
Conditions: 2-(2-Bromoethyl)-1,4-dimethylbenzene (1 eq), Ni(cod)<sub>2</sub> (5 mol%), DMF, 110°C, 24h.
-
Yield: 89% with >95% regiopurity.
Oxidation and Reduction Pathways
-
Oxidation: MnO<sub>2</sub> in acetone converts the ethyl group to a ketone (2-(2-oxoethyl)-1,4-dimethylbenzene, 68% yield).
-
Reduction: LiAlH<sub>4</sub> reduces the bromoethyl group to ethyl (1,4-dimethyl-2-ethylbenzene, 92% yield).
Scientific Research Applications
2-(2-Bromoethyl)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Utilized in the development of antimicrobial agents and β-peptidomimetics.
Industry: Employed in the production of flame retardants and fragrances.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-1,4-dimethylbenzene involves its reactivity as an aryl bromide. In electrophilic aromatic substitution reactions, the bromine atom acts as a leaving group, allowing the formation of a positively charged benzenonium intermediate . This intermediate can then undergo further reactions, such as nucleophilic attack or elimination, to form various substituted benzene derivatives.
Comparison with Similar Compounds
Positional Isomers: Bromoethyl-Substituted Dimethylbenzenes
a. 1-(2-Bromoethyl)-4-methylbenzene (CAS 6529-51-7)
- Structure : A benzene ring with a methyl group at the 4-position and a bromoethyl group at the 1-position.
- Key Differences : The shifted bromoethyl group alters steric and electronic effects. For instance, the proximity of the bromoethyl and methyl groups in the target compound (2-position vs. 1-position) may influence reaction pathways in nucleophilic substitutions .
- Molecular Weight : 199.09 g/mol .
b. 1-(2-Bromoethyl)-3-methylbenzene (CAS 16799-08-9)
- Structure : Methyl group at the 3-position and bromoethyl at the 1-position.
Chain Length and Functional Group Variants
a. 2-(3-Bromopropoxy)-1,4-dimethylbenzene (CAS 3245-55-4)
b. 2-Bromo-1,4-dimethoxybenzene (CAS 25245-34-5)
- Structure : Methoxy (-OCH₃) groups replace methyl (-CH₃) groups.
- Molecular Weight : 217.0599 g/mol .
- Key Differences: Methoxy groups are stronger electron donors, activating the ring toward electrophilic substitution. Direct bromination on the ring (vs. bromoethyl side chain) limits utility in alkylation reactions .
Halogenated Derivatives
a. 2-(2-Bromoethyl)-1,4-dichlorobenzene (CID 13480205)
Stereochemical Variants
a. 2-(1-Bromoethyl)-1,4-dimethylbenzene (CAS 20871-93-6)
- Structure : Bromine is attached to the first carbon of the ethyl chain (secondary bromide).
- Molecular Weight : 213.114 g/mol .
- Key Differences :
Data Table: Comparative Properties of Selected Compounds
Biological Activity
2-(2-Bromoethyl)-1,4-dimethylbenzene, also known as 2-bromo-1,4-dimethylbenzene or 1,4-dimethyl-2-bromoethylbenzene, is an organobromine compound with potential biological activities. Its structure features a bromine atom attached to a benzene ring that is further substituted with two methyl groups. This compound's biological activity is of interest in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C10H12Br
- Molecular Weight : 229.11 g/mol
- IUPAC Name : this compound
- CAS Number : 28081-38-1
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential as a pharmaceutical agent. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including antimicrobial and anticancer activities.
Anticancer Activity
Several studies have investigated the anticancer properties of brominated compounds. The presence of the bromine atom in this compound may enhance its interaction with biological targets involved in cancer cell proliferation and apoptosis.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with DNA or inhibiting specific enzymes involved in cell cycle regulation. Brominated compounds are known to affect cellular signaling pathways that lead to programmed cell death.
Antimicrobial Properties
Compounds containing bromine have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
Case Studies
- Study on Anticancer Activity :
- A study evaluated the effects of various brominated aromatic compounds on prostate cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy.
- Antimicrobial Evaluation :
- Another study assessed the antimicrobial efficacy of several brominated compounds against Staphylococcus aureus and Escherichia coli. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent .
Data Table: Biological Activity Summary
| Activity Type | Assessed Effect | Concentration (µM) | Reference |
|---|---|---|---|
| Anticancer | Cytotoxicity | 10 - 50 | |
| Antimicrobial | Inhibition of growth | 5 - 20 |
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Interaction : The compound may intercalate into DNA strands, leading to structural changes and subsequent apoptosis.
- Enzyme Inhibition : It could inhibit key enzymes involved in cellular metabolism and proliferation.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing destabilization and cell death.
Q & A
Q. What synthetic strategies optimize the regioselective introduction of a bromoethyl group to 1,4-dimethylbenzene?
- Methodological Answer : Bromoethylation can be achieved via radical bromination of ethyl-substituted precursors or nucleophilic substitution of hydroxyl or tosyl intermediates. For example, bromoethyl derivatives of aromatic compounds have been synthesized using photoredox catalysis or transition-metal-mediated pathways . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid over-bromination, as seen in studies on σ-receptor ligand synthesis .
Advanced Research Questions
Q. How do computational methods reconcile discrepancies in the thermodynamic properties of this compound?
- Methodological Answer : Ideal gas thermodynamic properties (e.g., entropy, heat capacity) can be calculated using quantum mechanical methods (DFT, MP2) and compared to experimental data. For 1,4-dimethylbenzene, methyl group rotational freedom significantly impacts entropy . For bromoethyl derivatives, van der Waals interactions and steric effects from the bulky substituent require advanced molecular dynamics simulations to predict phase behavior accurately .
Q. What experimental frameworks address contradictions in toxicological data for mixtures containing this compound?
- Methodological Answer : Synergistic or antagonistic effects in binary mixtures can be evaluated using Toxic Unit (TU) and Mixture Toxicity Index (MTI). For example, methylbenzene combined with 1,4-dimethylbenzene showed synergism (M = 0.600), while nitrobenzene combinations exhibited additive effects (M = 1.660) . To resolve contradictions, dose-response surface modeling and isobolographic analysis should be applied, as done for substituted benzene mixtures in aquatic toxicity studies .
Q. How does the bromoethyl group influence photoredox-catalyzed fluorination of 1,4-dimethylbenzene derivatives?
- Methodological Answer : The electron-withdrawing bromoethyl group may alter redox potentials, affecting fluorination efficiency. In studies on fluorinated 1,4-dimethylbenzene analogs, photoredox catalysis (e.g., using Ir or Ru complexes) enabled C–F bond formation via radical-polar crossover mechanisms . Reaction yields and selectivity depend on the substituent’s electronic effects, which can be quantified using Hammett parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
